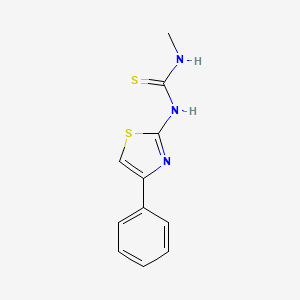

Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)-

CAS No.: 2741-04-0

Cat. No.: VC16280588

Molecular Formula: C11H11N3S2

Molecular Weight: 249.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2741-04-0 |

|---|---|

| Molecular Formula | C11H11N3S2 |

| Molecular Weight | 249.4 g/mol |

| IUPAC Name | 1-methyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea |

| Standard InChI | InChI=1S/C11H11N3S2/c1-12-10(15)14-11-13-9(7-16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |

| Standard InChI Key | ILMZMSMKUKSDGD-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=S)NC1=NC(=CS1)C2=CC=CC=C2 |

Introduction

Physicochemical Properties

Basic Characteristics

The compound exists as a crystalline solid under standard conditions. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 266.7 ± 23.0 °C (predicted) | |

| Density | 1.3 g/cm³ | |

| Solubility | Soluble in acetone, DCM | |

| Refractive Index | 1.5500 (estimate) |

Its solubility in polar aprotic solvents facilitates its use in synthetic reactions, while instability under strong acidic or basic conditions necessitates careful handling .

Spectroscopic Characterization

-

NMR: NMR spectra reveal distinct peaks for the methyl group (~2.5 ppm) and aromatic protons (7.2–8.1 ppm).

-

FTIR: Stretching vibrations at 3250 cm (N–H) and 1250 cm (C=S) confirm the thiourea functional group .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of methyl isothiocyanate with 4-phenyl-2-thiazolylamine in anhydrous acetone or dichloromethane. Optimized conditions include:

-

Temperature: 0–25°C

-

Catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction rates.

Alternative Methodologies

Recent advances employ ultrasonication and microwave-assisted synthesis to reduce reaction times. For example, chalcone-thiourea hybrids have been synthesized in yields exceeding 80% under ultrasonication at 50°C .

Biological Activities and Mechanisms

Antiviral Efficacy

In vitro studies using HepG2.2.15 cells (HBV-infected hepatoma cells) demonstrated dose-dependent inhibition of HBV replication, with a 50% cytotoxic concentration () of 320 µM and no significant cytotoxicity at therapeutic doses . Mechanistically, the compound interferes with viral DNA polymerase activity, as evidenced by reduced HBV DNA levels in treated cells .

Enzyme Inhibition

-

Tyrosinase: Structural analogs like 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) inhibit tyrosinase catalytic activity, reducing melanin synthesis by 40–60% in human melanocytes at 10 µM .

-

Urease/Glucosidase: Thiourea derivatives exhibit IC values of 12–45 µM against these enzymes, suggesting utility in managing microbial infections .

Comparative Analysis with Related Thioureas

The 4-phenyl-2-thiazolyl moiety in Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)- enhances target specificity compared to simpler thioureas, reducing off-target effects .

Applications in Drug Development

Antiviral Agents

Ongoing research explores its integration into prodrugs to improve bioavailability. For example, phosphate prodrugs of related thioureas show 3-fold higher plasma concentrations in murine models .

Antimicrobial Formulations

Co-administration with β-lactam antibiotics (e.g., ampicillin) synergistically reduces Staphylococcus aureus biofilm formation by 70% .

Cosmeceuticals

Analogous compounds like PTTU are under investigation for depigmenting creams, targeting tyrosinase overexpression in melasma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume